Lipophilicity Comparison
The predicted logP of 5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- is 2.02 . In contrast, Drazoxolon, the nearest structural analog (4-hydrazono derivative), exhibits a broader range of reported logP values: 1.55–2.60, with a most commonly cited value of 2.04 . The comparable lipophilicity suggests that both compounds occupy a similar hydrophobicity window; however, the narrower and well-defined logP of the target compound may translate into more predictable passive membrane permeation under physiological conditions.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.02 (predicted) |
| Comparator Or Baseline | Drazoxolon; logP = 1.55–2.60 (reported experimental/predicted) |
| Quantified Difference | Target logP sits at the lower end of the Drazoxolon range; deviation from median ~0.3–0.5 log units |
| Conditions | Predicted (ALogP) for target; experimental/predicted values from multiple sources for Drazoxolon |
Why This Matters
Consistent, well-defined lipophilicity supports more reliable formulation development and reduces absorption variability compared to an analog with wider logP uncertainty.
